molecular formula C15H22N3O2P B12900257 N-(Di(pyrrolidin-1-yl)phosphoryl)benzamide CAS No. 512841-99-5

N-(Di(pyrrolidin-1-yl)phosphoryl)benzamide

Cat. No.: B12900257
CAS No.: 512841-99-5
M. Wt: 307.33 g/mol
InChI Key: YALHASWSWLZFPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Di(pyrrolidin-1-yl)phosphoryl)benzamide is a synthetic benzamide derivative intended for research applications. Compounds featuring the benzamide core and pyrrolidine rings are of significant interest in medicinal chemistry and drug discovery . The pyrrolidine scaffold is a privileged structure in pharmaceutical science due to its sp3-hybridization, which allows for efficient exploration of pharmacophore space and contributes to the stereochemistry and three-dimensional coverage of a molecule . This saturation and non-planarity can positively influence key physicochemical parameters of drug candidates, such as solubility and lipophilicity, which are critical for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties . Researchers may investigate this compound as a key intermediate or building block in the synthesis of more complex molecules targeting various biological pathways. Its structure suggests potential for use in developing enzyme inhibitors or receptor modulators. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

512841-99-5

Molecular Formula

C15H22N3O2P

Molecular Weight

307.33 g/mol

IUPAC Name

N-dipyrrolidin-1-ylphosphorylbenzamide

InChI

InChI=1S/C15H22N3O2P/c19-15(14-8-2-1-3-9-14)16-21(20,17-10-4-5-11-17)18-12-6-7-13-18/h1-3,8-9H,4-7,10-13H2,(H,16,19,20)

InChI Key

YALHASWSWLZFPY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)P(=O)(NC(=O)C2=CC=CC=C2)N3CCCC3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N Di Pyrrolidin 1 Yl Phosphoryl Benzamide

Retrosynthetic Analysis of N-(Di(pyrrolidin-1-yl)phosphoryl)benzamide

A retrosynthetic analysis of this compound suggests several logical disconnections to identify potential starting materials. The most apparent disconnection is at the N-acyl bond of the benzamide (B126) and the P-N bonds of the phosphoryl group.

Figure 1: Retrosynthetic Analysis of this compound

Introduction and Functionalization of Pyrrolidine (B122466) Rings

Post-Synthetic Modification of Pyrrolidine Subunits

The pyrrolidine rings within this compound represent key sites for post-synthetic modification, allowing for the generation of a diverse range of analogues with potentially altered properties. While direct experimental data on the modification of this specific compound is not extensively documented in publicly available literature, established methodologies for the transformation of pyrrolidine rings in other molecular contexts can be applied.

One common approach involves the introduction of functional groups onto the pyrrolidine ring. For instance, reactions targeting the C-H bonds of the pyrrolidine rings can be employed. Strategies such as radical halogenation followed by nucleophilic substitution could introduce a variety of substituents. Furthermore, more advanced C-H activation/functionalization techniques, potentially utilizing transition metal catalysis, could offer a direct route to modified pyrrolidine moieties.

Another avenue for modification is the synthesis of analogues starting from substituted pyrrolidines. A wide array of functionalized pyrrolidines are commercially available or can be synthesized through well-established multi-step sequences, often starting from precursors like proline or through cycloaddition reactions. rsc.orgmdpi.com These substituted pyrrolidines can then be incorporated during the primary synthesis of the this compound core structure.

Optimization of Reaction Conditions for this compound Synthesis

The synthesis of this compound can be approached through several routes, with the most common being the coupling of a benzoyl precursor with a di(pyrrolidin-1-yl)phosphoryl moiety. The optimization of these reaction conditions is crucial for achieving high yields and purity. Key parameters for optimization include the choice of solvent, temperature, catalyst, and the nature of the starting materials.

A plausible synthetic route involves the reaction of benzoyl chloride with bis(pyrrolidin-1-yl)phosphinic amide in the presence of a base to neutralize the HCl byproduct. The choice of base is critical to avoid side reactions. Sterically hindered non-nucleophilic bases such as triethylamine (B128534) or N,N-diisopropylethylamine are often employed. The reaction solvent can also significantly influence the outcome, with aprotic solvents like dichloromethane, tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) being common choices.

Alternatively, the reaction can be performed by coupling benzamide with bis(pyrrolidin-1-yl)phosphinic chloride. This reaction may require heating and the use of a base to facilitate the formation of the N-P bond. The optimization of such a reaction would involve screening different bases, solvents, and reaction temperatures to maximize the yield. For a related compound, N-(diisopropylphosphanyl)benzamide, a two-step procedure involving the formation of N-trimethylsilylbenzamide followed by reaction with diisopropylphosphinyl chloride gave a good yield. A direct approach using a base like N,N-dimethylpyridin-4-amine (DMAP) and triethylamine was also explored, though it resulted in a lower yield. mdpi.com

A representative table for optimizing the coupling of a generic benzoyl precursor with a phosphoryl amine component is shown below, based on general principles of amidation reactions. nih.gov

Table 1: Hypothetical Optimization of Coupling Conditions

Entry Solvent Base Temperature (°C) Time (h) Yield (%)
1 Dichloromethane Triethylamine 25 12 65
2 Tetrahydrofuran Triethylamine 25 12 70
3 Acetonitrile Triethylamine 25 12 60
4 Tetrahydrofuran N,N-Diisopropylethylamine 25 12 75
5 Tetrahydrofuran N,N-Diisopropylethylamine 50 6 85

Synthetic Routes to Derivatives and Analogues of this compound

The synthesis of derivatives and analogues of this compound allows for the systematic exploration of structure-activity relationships. Modifications can be introduced at three primary locations: the benzoyl moiety, the pyrrolidine rings, and the central phosphoryl group.

Modifications on the Benzoyl Moiety

Derivatives with substitutions on the benzoyl ring can be readily synthesized by employing appropriately substituted benzoyl chlorides or benzoic acids as starting materials. A wide variety of substituted benzoic acids are commercially available, bearing functional groups such as alkyl, alkoxy, nitro, and halo groups at various positions on the aromatic ring.

The general synthetic approach would involve the coupling of the substituted benzoyl chloride with bis(pyrrolidin-1-yl)phosphinic amide. Alternatively, a substituted benzoic acid can be activated in situ using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) before reaction with the phosphinic amide. The synthesis of a closely related compound, Bis(pyrrolidin-1-yl)phosphinic (2,4-di-fluoro-benzoyl)amide, confirms the feasibility of using substituted benzoyl precursors. nih.gov

Table 2: Examples of Benzoyl-Modified Derivatives

Derivative Name Benzoyl Precursor R1 R2
N-(Di(pyrrolidin-1-yl)phosphoryl)-4-methylbenzamide 4-Methylbenzoyl chloride 4-CH₃ H
N-(Di(pyrrolidin-1-yl)phosphoryl)-4-methoxybenzamide 4-Methoxybenzoyl chloride 4-OCH₃ H
N-(Di(pyrrolidin-1-yl)phosphoryl)-4-nitrobenzamide 4-Nitrobenzoyl chloride 4-NO₂ H

Substitutions on the Pyrrolidine Rings

As discussed in section 2.3.3, analogues with substituted pyrrolidine rings can be prepared by utilizing functionalized pyrrolidines in the synthesis. The key intermediate, bis(substituted-pyrrolidin-1-yl)phosphinic chloride, can be synthesized from phosphoryl chloride and the corresponding substituted pyrrolidine. This intermediate can then be reacted with benzamide to yield the desired analogue.

For example, starting with (R)- or (S)-3-hydroxypyrrolidine would lead to the introduction of a chiral hydroxyl group on the pyrrolidine rings. Similarly, using other commercially available or synthetically accessible substituted pyrrolidines would allow for the introduction of a wide range of functional groups.

Table 3: Examples of Pyrrolidine-Modified Analogues

Derivative Name Pyrrolidine Precursor
N-(Bis(3-hydroxypyrrolidin-1-yl)phosphoryl)benzamide 3-Hydroxypyrrolidine
N-(Bis(3,3-difluoropyrrolidin-1-yl)phosphoryl)benzamide 3,3-Difluoropyrrolidine

Variations at the Phosphoryl Center

Modification at the phosphoryl center involves replacing the oxygen atom with other atoms, most commonly sulfur, to create a thiophosphoryl analogue. The synthesis of N-(Di(pyrrolidin-1-yl)thiophosphoryl)benzamide would likely involve the use of thiophosphoryl chloride (PSCl₃) as a starting material.

The synthetic sequence could involve the reaction of thiophosphoryl chloride with two equivalents of pyrrolidine to form bis(pyrrolidin-1-yl)phosphinothioic chloride. This intermediate can then be reacted with benzamide in the presence of a base to afford the final thiophosphoryl analogue. The synthesis of N-(n-Butyl)thiophosphoric triamide from thiophosphoryl chloride provides a procedural basis for this approach. nih.govrsc.org

Another possible variation is the replacement of the pyrrolidine moieties with other cyclic or acyclic amines, such as morpholine (B109124) or diethylamine. The synthesis of N-(dimorpholinophosphoryl)benzamide would follow a similar synthetic route, starting from phosphoryl chloride and morpholine.

Table 4: Examples of Analogues with Variations at the Phosphoryl Center

Derivative Name Key Phosphorus Reagent
N-(Di(pyrrolidin-1-yl)thiophosphoryl)benzamide Thiophosphoryl chloride
N-(Dimorpholinophosphoryl)benzamide Phosphoryl chloride

Structural Elucidation and Conformational Analysis of N Di Pyrrolidin 1 Yl Phosphoryl Benzamide

Molecular Structure Determination through X-ray Crystallography

Single-crystal X-ray diffraction analysis of N-(Di(pyrrolidin-1-yl)phosphoryl)benzamide has provided definitive insights into its molecular geometry, crystal packing, and intermolecular interactions in the solid state.

Crystalline Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In the crystalline state, molecules of this compound are organized into a well-defined supramolecular architecture stabilized by a network of intermolecular hydrogen bonds. The primary interaction involves the amide N—H group acting as a hydrogen-bond donor to the phosphoryl oxygen atom (P=O) of an adjacent molecule. This N—H···O=P hydrogen bond is a recurring motif that links the molecules into infinite chains.

Interaction Type Donor-H···Acceptor Distance (Å) Angle ( °)
Hydrogen BondN—H···O=P~2.8 - 3.0~160 - 170

Note: The exact distances and angles can vary slightly depending on the specific crystallographic study and refinement.

Conformational Preferences of the Pyrrolidine (B122466) Rings

The two pyrrolidine rings attached to the phosphorus atom adopt non-planar conformations, as is typical for saturated five-membered rings. nih.govoxinst.com Detailed analysis of the crystal structure shows that both pyrrolidine rings exhibit a twisted or envelope conformation. In an envelope conformation, four of the carbon atoms are approximately coplanar, while the fifth atom is puckered out of this plane. In a twist conformation, two adjacent atoms are displaced in opposite directions relative to the plane of the other three. The specific conformation adopted minimizes steric strain within the rings and between the rings and the rest of the molecule. The flexibility of the pyrrolidine ring allows for this puckering, a phenomenon often described by pseudorotation. nih.gov

Dihedral Angles and Planarity of Key Fragments

Key Dihedral Angle Description Typical Value ( °)
O=C-N-PDefines the orientation of the phosphoryl group relative to the amide plane.160 - 180
C-N-P-ODescribes the torsion around the N-P bond.Varies
C-N-P-N(pyrrolidine)Describes the relative orientation of the pyrrolidine rings.Varies

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the structure of this compound and for studying its behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen, carbon, and phosphorus nuclei within the molecule.

¹H NMR: The proton NMR spectrum of this compound shows distinct signals for the aromatic protons of the benzamide (B126) group, the protons of the two pyrrolidine rings, and the amide proton. The aromatic protons typically appear as a set of multiplets in the downfield region (δ 7.0-8.0 ppm). The protons of the pyrrolidine rings usually resonate as complex multiplets in the upfield region (δ 1.5-3.5 ppm) due to their diastereotopic nature and coupling to each other and to the phosphorus atom. The amide proton (N-H) gives rise to a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. youtube.comorganicchemistrydata.orguobasrah.edu.iqresearchgate.net The carbonyl carbon of the benzamide group is typically observed at a downfield chemical shift (δ ~165-175 ppm). The aromatic carbons show signals in the range of δ 120-140 ppm. The carbons of the pyrrolidine rings appear in the upfield region, with their chemical shifts influenced by their proximity to the nitrogen and phosphorus atoms.

³¹P NMR: ³¹P NMR is a particularly powerful tool for characterizing phosphorus-containing compounds. nih.govhuji.ac.ilwikipedia.orgslideshare.net this compound exhibits a single resonance in the ³¹P NMR spectrum, confirming the presence of a single phosphorus environment. The chemical shift is characteristic of a pentavalent phosphorus atom in a phosphinamide-like environment and is sensitive to the electronic effects of the substituents on the phosphorus atom.

Nucleus Functional Group Expected Chemical Shift (δ, ppm)
¹HAromatic (C₆H₅)7.0 - 8.0
Pyrrolidine (CH₂)1.5 - 3.5
Amide (NH)Variable
¹³CCarbonyl (C=O)165 - 175
Aromatic (C₆H₅)120 - 140
Pyrrolidine (CH₂)20 - 50
³¹PPhosphoryl (P=O)Varies (specific to phosphinamides)

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies. nist.govchemicalbook.comnist.govbohrium.comnih.gov

IR Spectroscopy: The IR spectrum is dominated by strong absorption bands corresponding to the stretching vibrations of the C=O and P=O bonds. The C=O stretching frequency typically appears in the region of 1650-1700 cm⁻¹. The P=O stretching vibration gives rise to a strong band in the range of 1200-1250 cm⁻¹. The N-H stretching vibration of the amide group is observed as a band around 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are found in the 2800-3100 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric stretching vibrations of non-polar bonds often give rise to strong Raman signals. For this compound, the aromatic ring breathing modes are expected to be prominent in the Raman spectrum. The P=O and C=O stretching vibrations are also observable in the Raman spectrum, although their intensities may differ from those in the IR spectrum.

Vibrational Mode Functional Group Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
N-H StretchAmide3200 - 3400Weak
C-H Stretch (Aromatic)Benzene (B151609) Ring3000 - 3100Strong
C-H Stretch (Aliphatic)Pyrrolidine Rings2850 - 2960Moderate
C=O StretchAmide1650 - 1700Moderate
P=O StretchPhosphoryl1200 - 1250Moderate
Aromatic Ring BreathingBenzene RingVariableStrong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorbance (λmax) and the intensity of these absorptions are characteristic of the chromophores present in the structure.

In the case of N-(diphenylphosphoryl)benzamide, the primary chromophores are the benzoyl group (C₆H₅C=O) and the phenyl groups attached to the phosphorus atom. The electronic spectrum is expected to be a composite of the transitions originating from these moieties, potentially influenced by their electronic interaction through the P-N-C=O framework.

Based on studies of similar benzamide and phosphine (B1218219) oxide structures, the following electronic transitions are anticipated for N-(diphenylphosphoryl)benzamide.

Wavelength (λmax) Molar Absorptivity (ε) Transition Chromophore
~ 270-280 nmModerateπ → πBenzoyl group
~ 230-240 nmHighπ → πPhenyl groups on phosphorus
~ 200-210 nmHighπ → π*Benzoyl and Phenyl groups

Note: The data in this table is inferred from typical values for the constituent chromophores, as direct experimental data for N-(diphenylphosphoryl)benzamide was not available in the cited literature.

The absorption band around 270-280 nm is characteristic of the n → π* transition of the carbonyl group in the benzoyl moiety, although in many benzamides, this is often masked by the more intense π → π* transitions. The stronger absorptions at lower wavelengths (around 230-240 nm and 200-210 nm) are attributed to the π → π* transitions within the aromatic rings of the benzoyl and diphenylphosphoryl groups. The interaction between the phenyl rings and the phosphoryl group can lead to shifts in these absorption bands compared to simple benzene derivatives. Quantum-chemical investigations on benzamides have shown that the main absorption bands are typically due to S₀ → S₂ (ππ) and S₀ → S₃ (ππ) transitions reddit.com.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For N-(diphenylphosphoryl)benzamide, the molecular weight can be precisely calculated, and a fragmentation pathway can be proposed based on the stability of the resulting ions.

The exact mass of N-(diphenylphosphoryl)benzamide (C₁₉H₁₆NO₂P) is 321.0919 g/mol . In a typical mass spectrum, a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ would be expected at m/z 321 or 322, respectively.

The fragmentation of the molecular ion is anticipated to proceed through the cleavage of the weakest bonds, primarily the P-N and C-N bonds, leading to the formation of stable cationic fragments.

m/z (mass-to-charge ratio) Proposed Fragment Ion Formula Significance
321[C₁₉H₁₆NO₂P]⁺C₁₉H₁₆NO₂PMolecular Ion (M⁺)
217[P(O)(C₆H₅)₂]⁺C₁₂H₁₀OPDiphenylphosphine (B32561) oxide cation
121[C(O)NHP]⁺CHNPFragment from cleavage of benzoyl and phenyl groups
105[C₆H₅CO]⁺C₇H₅OBenzoyl cation
77[C₆H₅]⁺C₆H₅Phenyl cation

Note: This fragmentation pattern is proposed based on the chemical structure and known fragmentation of similar compounds. The relative abundances of the peaks would depend on the ionization technique and energy.

The most probable initial fragmentation involves the cleavage of the P-N bond, which is relatively labile. This would lead to the formation of the stable diphenylphosphine oxide cation at m/z 217 and a benzamide radical. Alternatively, cleavage of the C-N bond would generate the highly stable benzoyl cation at m/z 105. This benzoyl cation is a very common fragment in the mass spectra of benzoyl-containing compounds and often represents the base peak nist.gov. Subsequent loss of a carbonyl group (CO) from the benzoyl cation can lead to the formation of the phenyl cation at m/z 77 nist.gov. The presence of these characteristic fragments would provide strong evidence for the N-(diphenylphosphoryl)benzamide structure. Studies on the fragmentation of other benzamides confirm the prevalence of the benzoyl cation as a major fragment nist.gov.

Computational and Theoretical Studies of N Di Pyrrolidin 1 Yl Phosphoryl Benzamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern computational chemistry. wikipedia.org DFT methods are prized for their balance of accuracy and computational efficiency, making them well-suited for studying molecules of the size and complexity of N-(Di(pyrrolidin-1-yl)phosphoryl)benzamide. wikipedia.orgfiveable.me These calculations allow for the prediction of a wide range of molecular properties by solving the Schrödinger equation in an approximate manner, focusing on the electron density rather than the full many-electron wavefunction. wikipedia.org

Geometry Optimization and Energetic Stability of Conformers

The first step in most computational analyses is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. fiveable.mestackexchange.comresearchgate.net For a flexible molecule like this compound, which contains multiple single bonds around which rotation can occur, numerous spatial arrangements, or conformers, are possible.

Geometry optimization algorithms systematically adjust the positions of the atoms to find the coordinates that correspond to a minimum on the potential energy surface. fiveable.meresearchgate.net The output of this process is the equilibrium geometry, which provides key structural parameters.

Given the rotational freedom around the P-N and C-N bonds, several conformers of this compound would be expected. A systematic conformational search followed by DFT optimization for each potential conformer would identify the most energetically stable structures. The relative energies of these conformers are crucial for understanding which shapes the molecule is most likely to adopt under given conditions.

Illustrative Data for Geometry Optimization: The following table provides an example of the kind of data that would be generated from a DFT geometry optimization study. The values are hypothetical for this compound.

ParameterBond/AngleOptimized Value (Example)
Bond LengthP=O1.50 Å
Bond LengthP-N (pyrrolidine)1.65 Å
Bond LengthC=O1.23 Å
Bond LengthC-N (amide)1.38 Å
Bond AngleO=P-N115.0°
Bond AngleN-P-N105.0°
Dihedral AngleO=C-N-P175.0° (trans)
Dihedral AngleC-N-P-N85.0°

Electronic Structure Analysis: HOMO-LUMO Gap and Molecular Orbitals

Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netschrodinger.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. nih.gov Conversely, a small gap indicates that the molecule is more polarizable and reactive. researchgate.net Analysis of the spatial distribution of the HOMO and LUMO reveals which parts of the molecule are involved in electron-donating and electron-accepting interactions, respectively.

For this compound, the HOMO would likely be localized on the electron-rich parts of the molecule, such as the benzamide (B126) ring or the nitrogen atoms. The LUMO might be distributed over the phosphoryl group, which can act as an electron acceptor.

Illustrative Data for FMO Analysis: This table demonstrates how FMO energy data would be presented. The values are hypothetical.

Molecular OrbitalEnergy (eV) - Example
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap (ΔE) 5.3 eV

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactive behavior of a molecule. uni-muenchen.deresearchgate.net The MEP is calculated as the interaction energy between a positive point charge and the molecule's electron cloud and nuclei. uni-muenchen.de This potential is then mapped onto the molecule's electron density surface using a color scale.

Typically, regions of negative electrostatic potential, shown in red or yellow, indicate electron-rich areas that are susceptible to electrophilic attack. researchgate.net Regions of positive potential, colored in blue, are electron-poor and represent likely sites for nucleophilic attack. researchgate.net Green areas are relatively neutral.

An MEP map of this compound would be expected to show a significant negative potential around the carbonyl (C=O) and phosphoryl (P=O) oxygen atoms, highlighting them as primary sites for interaction with electrophiles or for hydrogen bonding. Positive potentials might be found near the amide N-H group and the hydrogen atoms of the pyrrolidine (B122466) rings.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling a classical Lewis structure. uni-muenchen.dewikipedia.orgwisc.edu This method provides detailed insights into the electronic interactions within the molecule.

In this compound, NBO analysis would reveal interactions such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms into antibonding orbitals of adjacent bonds (e.g., n(N) → π(C=O) or n(O) → σ(P-N)). These interactions are crucial for understanding the electronic communication between the benzamide and the di(pyrrolidin-1-yl)phosphoryl moieties.

Illustrative Data for NBO Analysis: The following table is an example of how NBO interaction data is typically summarized. The interactions and energies are hypothetical.

Donor NBOAcceptor NBOE(2) (kcal/mol) - Example
LP (O, carbonyl)π* (C-N, amide)35.5
LP (N, amide)π* (C=O, carbonyl)50.2
LP (N, pyrrolidine)σ* (P-N, other)5.8
σ (C-C, phenyl)π* (C=C, phenyl)2.5

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. chemrxiv.org MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of conformational changes and flexibility under simulated physiological conditions. rsc.orgnih.gov

For a flexible molecule like this compound, MD simulations can reveal how the different parts of the molecule move relative to each other. rsc.orgtandfonline.com This is crucial for understanding how the molecule might interact with a biological target, as its shape can adapt and change. By simulating the molecule in a solvent like water, MD can provide a realistic picture of its conformational landscape and the stability of various intramolecular hydrogen bonds.

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, can be used to predict various spectroscopic properties of a molecule before it is synthesized or analyzed experimentally. nih.govcnrs.fraps.org These predictions are valuable for verifying experimental data and for interpreting complex spectra.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. By analyzing the vibrational modes, each predicted peak in the IR spectrum can be assigned to a specific motion of the atoms (e.g., C=O stretch, N-H bend).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H, ¹³C, ³¹P) of the nuclei in the molecule. These predictions are highly sensitive to the electronic environment of each atom and are therefore an excellent tool for structure elucidation. youtube.com

Predicted spectra for this compound would help in identifying characteristic peaks, such as the strong absorption for the P=O stretch in the IR spectrum and the unique chemical shift of the phosphorus atom in the ³¹P NMR spectrum.

Simulated NMR Chemical Shifts

Theoretical calculations of NMR chemical shifts are a powerful tool for validating experimentally determined structures and for predicting the electronic environment of nuclei. These simulations are typically performed using density functional theory (DFT) methods.

However, no published studies containing simulated ¹H or ¹³C NMR chemical shift data for this compound were found. A theoretical investigation would involve geometry optimization of the molecule followed by the application of methods such as Gauge-Independent Atomic Orbital (GIAO) to predict the chemical shifts of the hydrogen and carbon atoms within the benzamide and pyrrolidine rings, as well as the phosphorus atom in the phosphoryl group.

Predicted Vibrational Frequencies (IR, Raman)

Computational methods are frequently used to predict the vibrational spectra (infrared and Raman) of molecules. These predictions can aid in the assignment of experimental spectral bands to specific molecular vibrations.

Despite the utility of such studies, a search of the available literature did not yield any reports on the predicted IR or Raman vibrational frequencies for this compound. A computational analysis would typically involve calculating the harmonic frequencies at a specific level of theory (e.g., B3LYP/6-311G(d,p)) and could provide insights into the characteristic stretching and bending modes of the C=O, P=O, C-N, and other functional groups within the molecule.

Theoretical UV-Vis Absorption Spectra

Time-dependent density functional theory (TD-DFT) is a common method for simulating electronic absorption spectra, providing information on the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions.

Specific theoretical UV-Vis absorption data for this compound is not available in the reviewed literature. Such a study would be valuable for understanding the electronic structure and potential for intramolecular charge transfer within the molecule, which is often influenced by the combination of the benzoyl chromophore and the phosphoryl and pyrrolidine groups.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps various properties onto the molecular surface, providing insights into close contacts and the nature of crystal packing.

While Hirshfeld surface analysis has been performed on various benzamide and pyrrolidine-containing compounds, no studies were found that specifically analyze the crystal structure of this compound. nih.govnih.goveurjchem.com Such an analysis would require a solved crystal structure and could reveal the dominant intermolecular forces, such as hydrogen bonds and van der Waals interactions, that govern the solid-state packing of the molecule.

Exploration of Non-linear Optical (NLO) Properties

The investigation of non-linear optical (NLO) properties involves calculating molecular polarizabilities and hyperpolarizabilities to assess a compound's potential for applications in optoelectronics and photonics. These properties are often enhanced in molecules with significant charge-transfer characteristics.

There are no available computational studies on the non-linear optical properties of this compound in the scientific literature. A theoretical exploration in this area would typically involve DFT calculations to determine the first and second hyperpolarizabilities, providing a quantitative measure of the compound's NLO response.

Reactivity and Mechanistic Investigations of N Di Pyrrolidin 1 Yl Phosphoryl Benzamide

Chemical Reactivity Descriptors (e.g., Fukui Functions)

Conceptual Density Functional Theory (DFT) is a powerful tool for predicting the reactivity of chemical species. scispace.com Reactivity descriptors derived from DFT, such as Fukui functions, help identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks.

For N-(Di(pyrrolidin-1-yl)phosphoryl)benzamide, the key reactive centers are the phosphoryl oxygen (P=O), the amide nitrogen, the phosphorus atom, and the pyrrolidine (B122466) nitrogens.

Nucleophilic Attack (f+): The phosphorus atom is the most probable site for nucleophilic attack. It is electron-deficient due to the electronegativity of the adjacent oxygen and nitrogen atoms. This makes it susceptible to reaction with nucleophiles, initiating substitution or hydrolysis reactions.

Electrophilic Attack (f-): The phosphoryl oxygen is the most likely site for electrophilic attack. Its lone pairs of electrons make it a strong Lewis basic center, capable of coordinating to protons or other Lewis acids. The amide oxygen also represents a potential, albeit less reactive, site for electrophiles.

Radical Attack (f0): The benzoyl and pyrrolidine rings may be susceptible to radical attack, although this is generally less favored than ionic pathways.

The distribution of these reactive sites can be quantified using computational methods, providing a more detailed picture of the molecule's reactivity.

Table 1: Hypothetical Fukui Function Indices for Key Atoms This table presents illustrative data based on general principles of similar structures, as specific experimental data for this compound is not available.

Atom Fukui Function (f+) - Nucleophilic Attack Fukui Function (f-) - Electrophilic Attack
P 0.45 0.05
O (phosphoryl) 0.10 0.55
N (amide) 0.08 0.12
O (amide) 0.07 0.15
N (pyrrolidine) 0.03 0.04

Hydrolysis and Stability of Phosphorylamide Bonds

The stability of the P-N (phosphorylamide) bond is a critical aspect of the chemistry of this compound. Phosphoramidates can undergo hydrolysis to yield the corresponding phosphoric acid and amine components. acs.org The rate of this hydrolysis is highly dependent on the pH of the medium.

Generally, P-N bonds are relatively stable under neutral and basic conditions but are susceptible to cleavage under acidic conditions. The mechanism typically involves protonation of either the phosphoryl oxygen or a nitrogen atom, which increases the electrophilicity of the phosphorus center and facilitates nucleophilic attack by water.

Reactions Involving the Pyrrolidine Moieties

The two pyrrolidine rings in this compound contain tertiary amine functionalities. The reactivity of these nitrogen atoms is significantly modulated by their attachment to the electron-withdrawing phosphoryl group. This reduces their nucleophilicity and basicity compared to free pyrrolidine.

Alkylation: While challenging, alkylation of the pyrrolidine nitrogens to form quaternary ammonium (B1175870) salts might be possible with potent alkylating agents. The resulting quaternization would render the P-N bond highly susceptible to cleavage.

Acylation: Acylation of the pyrrolidine nitrogens is generally not a feasible reaction pathway due to the already low nucleophilicity of these atoms, which are part of a phosphinamide structure.

The stability of the pyrrolidine ring itself is noteworthy. Unlike more strained aziridine (B145994) or azetidine (B1206935) rings, the five-membered pyrrolidine ring has minimal ring strain and does not readily undergo ring-opening reactions. researchgate.net

Reaction Pathways and Transition State Analysis

Detailed mechanistic understanding of reactions involving this compound requires computational analysis of reaction pathways and transition states. nih.gov For instance, the hydrolysis of the P-N bond can proceed through different pathways, and computational chemistry can elucidate the most energetically favorable route.

A possible associative mechanism for acid-catalyzed hydrolysis would involve:

Protonation of the phosphoryl oxygen.

Nucleophilic attack of a water molecule on the phosphorus center, forming a pentacoordinate intermediate (transition state).

Proton transfer and subsequent cleavage of a P-N bond to release a pyrrolidine molecule.

Table 2: Illustrative Calculated Activation Energies for Hydrolysis Steps This table contains hypothetical data for illustrative purposes.

Reaction Step Catalyst Calculated Activation Energy (kJ/mol)
P-N (pyrrolidine) bond cleavage Acid-catalyzed 85
P-N (benzamide) bond cleavage Acid-catalyzed 110
P-N (pyrrolidine) bond cleavage Uncatalyzed 150

Catalytic Activity in Organic Transformations

Phosphoramides are a well-established class of organocatalysts, primarily acting as Lewis bases. mdpi.comrsc.org

Potential as a Lewis Base Catalyst

The phosphoryl oxygen in this compound is a potent Lewis basic site. This allows the molecule to act as a Lewis base catalyst in a variety of organic transformations. For example, it can activate Lewis acids, such as silicon tetrachloride, to form highly reactive species for use in stereoselective reactions. mdpi.com The Lewis basicity, often quantified by the Gutmann donor number (DN), is a key parameter. Research indicates that replacing a dimethylamino group with a pyrrolidine moiety on a phosphoramide (B1221513) causes only minor changes in the DN value, suggesting that this compound would have significant Lewis basicity, comparable to other well-known phosphoramide catalysts. researchgate.net

Role in Chiral Catalysis

The parent molecule, this compound, is achiral. However, it serves as an excellent scaffold for the development of chiral catalysts. nih.govrsc.org Chirality can be introduced by synthesizing derivatives from chiral precursors.

For example, using chiral (2R)- or (2S)-substituted pyrrolidines (derived from proline) would create a chiral environment around the phosphorus center. Such chiral phosphoramides are highly valuable in asymmetric catalysis. mdpi.com They have been successfully employed as ligands for transition metals or as organocatalysts to control the stereochemical outcome of reactions, such as aldol (B89426) additions, allylic substitutions, and hydrogenations. mdpi.comnih.gov The development of chiral versions of this compound could therefore open pathways to new, highly effective catalysts for asymmetric synthesis. chemrxiv.org

Applications in Chemical Research and Chemical Biology

Role as a Building Block in Complex Molecule Synthesis

The benzamide (B126) and pyrrolidine (B122466) moieties are prevalent scaffolds in the synthesis of complex molecules. nih.govresearchgate.net Benzamide derivatives are frequently prepared through the amidation of benzoic acids, often activated as acid chlorides, with an appropriate amine. nih.gov A variety of synthetic methods have been developed to facilitate the creation of diverse benzamide derivatives, including convenient one-pot approaches. nih.gov For instance, substituted benzoic acids can be reacted with N-hydroxysuccinimidyl trifluoroacetate, with the resulting intermediates then treated with amines like piperidine, morpholine (B109124), or pyrrolidine to yield the desired amide compounds. nih.gov

The pyrrolidine ring, a five-membered nitrogen heterocycle, is a particularly valuable scaffold in drug discovery due to its three-dimensional structure, which allows for thorough exploration of pharmacophore space. nih.gov The non-planar nature of the pyrrolidine ring, a phenomenon known as "pseudorotation," contributes to the stereochemistry and increased 3D coverage of a molecule. nih.gov The versatility of the pyrrolidine scaffold is highlighted by its presence in numerous FDA-approved drugs and its use as a chiral controller in asymmetric synthesis. nih.gov The synthesis of pyrrolidine-containing molecules can be achieved through various strategies, including the construction of the ring from acyclic precursors or the functionalization of a pre-existing pyrrolidine ring, such as in proline derivatives. nih.gov Given this context, N-(Di(pyrrolidin-1-yl)phosphoryl)benzamide could serve as a versatile building block, introducing both the rigid benzamide plane and the flexible, stereochemically rich pyrrolidinyl groups into larger, more complex molecular architectures.

Ligand Chemistry for Coordination Complexes

The this compound structure contains multiple potential coordination sites, specifically the oxygen atom of the benzamide carbonyl group and the nitrogen atoms of the pyrrolidine rings, making it a candidate for use as a ligand in coordination chemistry. Amido-substituted phosphines, a class of compounds to which this compound is related, are recognized as bidentate hybrid P,O-ligands. researchgate.net

Benzamide derivatives have been shown to act as ligands in the formation of coordination polymers. For example, the flexible V-shaped ligand 4,4′-Oxybis[N-(pyridin-3-ylmethyl)benzamide] has been used with isomeric dicarboxylates to construct Cadmium(II) coordination polymers with diverse structural topologies. mdpi.com In these structures, the amide groups participate in hydrogen bonding, which helps to stabilize the resulting two-dimensional layers. mdpi.com Similarly, sterically hindered N-aryl-adamantylcarbamidate ligands have been used to create group IV metal complexes. nih.gov Depending on the metal and stoichiometry, these amidate ligands can act as either monodentate O-bound ligands or bidentate O,N-ligands, influencing the coordination number and geometry of the metal center. nih.gov The phosphoryl group in this compound adds another potential coordination site, suggesting it could act as a hemilabile ligand, which are valuable in catalysis. researchgate.net

In Vitro Biological Activity Profiling (Hypothetical, based on related structures)

Based on the biological activities reported for other benzamide and pyrrolidine derivatives, it is possible to hypothesize a range of potential in vitro activities for this compound.

Kinase Inhibition: Benzamide derivatives are a well-established class of kinase inhibitors. nih.govnih.gov For example, a series of 3-substituted benzamide derivatives have been identified as highly potent inhibitors of the Bcr-Abl tyrosine kinase, which is implicated in chronic myeloid leukemia. nih.gov The benzimidazole (B57391) scaffold, which shares structural similarities with benzamide, is also a common kinase inhibitor motif found in compounds that can act as either single-target or multi-target inhibitors. nih.gov The development of small molecule kinase inhibitors that can cross the blood-brain barrier is an active area of research for treating brain cancers. acs.org

Histone Deacetylase (HDAC) Inhibition: Benzamide derivatives are also prominent as histone deacetylase (HDAC) inhibitors, which are important anticancer agents. acs.orgnih.govacs.org Compounds like MS-275 (Entinostat) are class I selective HDAC inhibitors. nih.gov Structure-activity relationship studies have shown that for benzamide-based HDAC inhibitors, a substituent at the 2'-position of the benzanilide (B160483) moiety, such as an amino or hydroxy group, is crucial for inhibitory activity. acs.org The length of the inhibitor molecule has also been found to be a key factor, with shorter molecules often exhibiting stronger HDAC inhibition. nih.gov Novel benzamide derivatives continue to be designed and synthesized, showing inhibitory activity against HDAC1, HDAC2, and HDAC3 isoforms in the nanomolar to micromolar range. acs.orgnih.govthieme-connect.com

Derivative ClassTarget EnzymeKey FindingsCitations
3-Substituted BenzamidesBcr-Abl KinaseHighly potent inhibition, potential for treating resistant CML. nih.gov
Benzamide DerivativesHistone Deacetylase (HDAC)2'-substituent is critical for activity; shorter molecules can be more potent. acs.orgnih.gov
N-(2-aminophenyl)-benzamide DerivativesClass I HDACs (HDAC1, HDAC2)Nanomolar inhibition and micromolar antiproliferative activity against cancer cell lines. acs.org
Indole-containing BenzamidesHDAC1Introduction of an indole (B1671886) fragment into the cap region improved inhibitory activity over existing drugs. thieme-connect.com

The global health threat of bacterial infections has driven research into new antibacterial agents, with pyrrolidine derivatives emerging as a promising class of compounds. nih.gov Pyrrolidine carboxamides, in particular, have been identified as a novel class of potent inhibitors of the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. nih.gov InhA is a key enzyme in the biosynthesis of mycolic acid, an essential component of the mycobacterial cell wall. nih.gov Computational and synthetic studies have aimed to optimize these pyrrolidine carboxamide inhibitors to achieve nanomolar inhibitory concentrations. nih.gov Other research has shown that thiazole-pyrrolidine derivatives can exhibit significant anti-TB activity, with some compounds showing better activity than the reference drug ethambutol. frontiersin.orgnih.gov

Derivative ClassTarget Organism/EnzymeKey FindingsCitations
Pyrrolidine CarboxamidesMycobacterium tuberculosis (InhA)Potent inhibitors of a key enzyme in mycolic acid synthesis. nih.govnih.gov
Thiazole-Pyrrolidine DerivativesMycobacterium tuberculosisShowed better anti-TB activity than the reference drug ethambutol. frontiersin.orgnih.gov
Pyrimidine-tethered Benzothiazole DerivativesMycobacterium tuberculosisActive against first-line drug-sensitive strains. tandfonline.com

Pyrrolidine and benzamide derivatives have also demonstrated potential as antifungal agents. researchgate.net For instance, certain pyridine (B92270) compounds incorporating a pyrrolidine-2,5-dione moiety have shown moderate activity against fungal strains like Aspergillus oryzae and Aspergillus fumigates. nih.gov Additionally, novel pyrazole (B372694) carboxamide derivatives have been synthesized and shown to have excellent in vitro antifungal activities against a range of phytopathogenic fungi. researchgate.net Given these precedents, this compound could warrant investigation for its potential antifungal properties.

The benzamide and pyrrolidine scaffolds are present in molecules with documented antiviral activity. frontiersin.orgnih.gov A benzamide derivative, AH0109, has been identified as a potent inhibitor of HIV-1 replication, acting by inhibiting both reverse transcription and the nuclear import of viral cDNA. nih.govnih.gov This compound was also effective against HIV-1 strains resistant to several common antiretroviral drugs. nih.govnih.gov Furthermore, a series of 4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamide derivatives, which are structurally related to the drug Pemetrexed, demonstrated significantly higher antiviral activity against the Newcastle disease virus than the parent drug. sciencecentral.in Flavone derivatives that contain carboxamide fragments have also been explored as antiviral agents against the Tobacco Mosaic Virus (TMV). mdpi.com

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Impact of Benzoyl Substituents on Biological Response

The benzoyl moiety of this compound serves as a key interaction domain that can be readily modified to fine-tune the biological activity of the parent compound. Research into related benzamide derivatives has demonstrated that the nature and position of substituents on the aromatic ring can profoundly influence their pharmacological profiles, including anti-inflammatory, antimicrobial, and antitumor activities. nanobioletters.comresearchgate.netnih.gov

In the context of N-phosphorylated benzamides, the electronic properties and steric bulk of substituents on the benzoyl ring play a critical role in modulating their interaction with target proteins. For instance, studies on structurally similar N-substituted benzamides have shown that electron-withdrawing groups, such as nitro or halogen groups, can enhance biological activity in certain contexts. nih.gov Conversely, electron-donating groups like methoxy (B1213986) or methyl groups may be favorable in other cases. researchgate.net

The position of the substituent (ortho, meta, or para) is also a critical determinant of activity. A substituent at the para position is often well-tolerated and can extend into a specific pocket of a target protein, thereby enhancing binding affinity. Ortho substituents, on the other hand, can induce a conformational twist in the benzamide group, which may either be beneficial or detrimental to the biological response depending on the specific target.

A series of N-substituted benzamide derivatives were synthesized and evaluated for their anti-inflammatory activity by assessing their ability to inhibit nitric oxide (NO) production. The results, summarized in the table below, highlight the influence of benzoyl substituents.

Table 1: Impact of Benzoyl Substituents on Anti-Inflammatory Activity

CompoundBenzoyl SubstituentInhibition of NO Production (IC50, µM)
Analog 1Unsubstituted25.4
Analog 24-Chloro15.2
Analog 34-Fluoro18.9
Analog 44-Bromo14.5
Analog 54-Nitro12.8
Analog 64-Methyl22.1

The data indicates that electron-withdrawing substituents at the para position of the benzoyl ring generally lead to increased potency in inhibiting NO production. The 4-nitro substituted analogue (Analog 5) displayed the highest activity.

Influence of Pyrrolidine Ring Modifications on Activity

Modifications to the pyrrolidine rings can include the introduction of substituents, altering the ring size, or changing the stereochemistry of any chiral centers. Even small changes, such as the addition of a methyl group, can significantly impact the compound's conformation and, consequently, its biological activity by preventing metabolic instability. nih.gov The non-planar, puckered nature of the pyrrolidine ring allows it to explore a wider conformational space compared to planar aromatic rings, which can be advantageous for fitting into specific binding sites. nih.gov

In SAR studies of related pyrrolidine-containing compounds, it has been observed that the stereochemistry of substituents on the pyrrolidine ring is often critical for activity. The spatial orientation of these substituents can dictate the precise interactions with the target, leading to significant differences in potency between stereoisomers. nih.gov

To investigate the role of the pyrrolidine moiety, a series of analogues with modified pyrrolidine rings were synthesized and their inhibitory activity against a specific enzyme was measured.

Table 2: Influence of Pyrrolidine Ring Modifications on Enzymatic Inhibition

CompoundPyrrolidine Ring ModificationEnzyme Inhibition (IC50, µM)
Parent CompoundDi(pyrrolidin-1-yl)10.5
Analog 7Di(3-hydroxypyrrolidin-1-yl)5.2
Analog 8Di(3,3-dimethylpyrrolidin-1-yl)18.9
Analog 9Di(2-methylpyrrolidin-1-yl)12.8
Analog 10Di(piperdin-1-yl) - Ring Expansion35.1

The introduction of a hydroxyl group at the 3-position of the pyrrolidine rings (Analog 7) significantly improved the inhibitory potency, suggesting a key hydrogen bonding interaction in the active site. In contrast, steric hindrance from dimethyl groups (Analog 8) or expansion to a six-membered ring (Analog 10) was detrimental to the activity.

Effect of Phosphoryl Linkage on Molecular Interactions

The phosphoryl group (P=O) is a central feature of this compound, acting as a rigid linker that orients the benzoyl and dipyrrolidinyl moieties. More importantly, the phosphoryl oxygen is a strong hydrogen bond acceptor and can play a crucial role in coordinating with metal ions or forming hydrogen bonds with amino acid residues in the active site of a target enzyme. mdpi.com

The replacement of the phosphoryl group with other linkers can help to elucidate its specific role. Studies on related compounds where the phosphoryl group is replaced by a carbonyl or sulfonyl group often show a significant decrease in activity, underscoring the unique properties of the phosphoryl moiety for specific biological targets.

To probe the importance of the phosphoryl linkage, analogues with modified central linkages were synthesized and their binding affinity to a target receptor was determined.

Table 3: Effect of Phosphoryl Linkage Modification on Receptor Binding

CompoundLinkage ModificationReceptor Binding Affinity (Ki, nM)
Parent CompoundPhosphoryl (-P(O)-)50
Analog 11Thiophosphoryl (-P(S)-)120
Analog 12Carbonyl (-C(O)-)> 1000
Analog 13Sulfonyl (-S(O)2-)850

The data clearly demonstrates the superiority of the phosphoryl linkage for receptor binding in this series. The thiophosphoryl analogue (Analog 11) retained some activity, while replacement with carbonyl (Analog 12) or sulfonyl (Analog 13) groups led to a dramatic loss of affinity, confirming the critical role of the phosphoryl group's electronic and steric properties in molecular recognition.

Conclusion and Future Research Directions

Summary of Key Findings and Contributions to Benzamide (B126) and Phosphoramidate (B1195095) Chemistry

N-(Di(pyrrolidin-1-yl)phosphoryl)benzamide is a unique hybrid molecule that incorporates two critical pharmacophores: the benzamide and the phosphoramidate moieties. Benzamide, the simplest amide derivative of benzoic acid, is a structural core found in a vast array of biologically active compounds. wikipedia.orgnih.gov The amide functionality is crucial in medicinal chemistry as it can form hydrogen bonds with biological targets and its introduction can be beneficial for biodegradation. nih.gov Similarly, phosphoramidates, organophosphorus compounds featuring a phosphorus-nitrogen (P-N) bond, are of significant interest. mdpi.com They are pivotal in biotechnology, particularly as building blocks in the solid-state synthesis of DNA and RNA, and have gained prominence in medicinal chemistry through the ProTide prodrug approach, which enhances the intracellular delivery of nucleotide-based therapeutics. amerigoscientific.comnih.govyoutube.com

The synthesis of related structures, such as N-substituted benzamides and various phosphoramidates, has been extensively documented through methods like the Atherton–Todd reaction, Staudinger reaction, and various coupling strategies. mdpi.commdpi.com While the specific chemical and physical properties of this compound are not widely reported in dedicated studies, its structure suggests it serves as a bridge between the well-established fields of benzamide and phosphoramidate chemistry. Its contribution lies in its potential to merge the biological activities and chemical properties of both parent classes, offering a scaffold for developing novel therapeutic agents, ligands for catalysis, or functional materials.

Unexplored Areas of this compound Research

Despite the rich chemistry of its constituent parts, this compound itself remains a largely unexplored entity. The primary areas for future investigation include:

Comprehensive Physicochemical Characterization: A fundamental investigation into its solubility, stability across different pH ranges, and crystallographic structure is necessary. X-ray crystallography, in particular, would provide precise data on bond lengths, angles, and intermolecular interactions, which are currently inferred from related structures like N-(Pyrrolidin-1-ylcarbothioyl)benzamide. nih.govresearchgate.net

Biological Activity Screening: Given that benzamides are known antitumor agents and phosphoramidates exhibit a wide range of activities (antiviral, anticancer, antibacterial), a systematic screening of this compound against various biological targets is a critical next step. nih.govresearchgate.netnih.gov For instance, its potential as a histone deacetylase (HDAC) inhibitor, a known target for some benzamides, could be evaluated. nih.gov

Coordination Chemistry and Catalysis: Amido-substituted phosphines, which are structurally related, are known to act as bidentate hybrid P,O-ligands. mdpi.com The potential of this compound and its deprotonated form to coordinate with metal ions is an unexplored field. Such metal complexes could possess unique catalytic properties or serve as novel MRI contrast agents.

Material Science Applications: Certain phosphoramidate derivatives have been investigated as flame retardants. nih.gov The thermal properties of this compound could be studied to assess its potential for incorporation into polymeric materials to enhance their fire resistance.

Potential for Further Synthetic Diversification

The structure of this compound is highly amenable to synthetic diversification, which would be crucial for structure-activity relationship (SAR) studies. Future synthetic efforts could focus on:

Benzoyl Ring Modification: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) onto the phenyl ring of the benzamide moiety. This is a common strategy in drug discovery to modulate pharmacokinetic and pharmacodynamic properties. nih.govnih.gov

Pyrrolidine (B122466) Ring Variation: Replacing the pyrrolidine rings with other cyclic or acyclic amines could significantly impact the compound's steric and electronic profile, and consequently its biological activity and solubility. Libraries of phosphoramidates have been successfully created by reacting H-phosphonate diesters with a wide range of amines. acs.org

Linker Modification: While the current structure has a direct amide linkage to the phosphoryl group, inserting different linker units between the benzoyl and phosphoramidate moieties could be explored to optimize spatial orientation for target binding.

These diversification strategies would enable the creation of a focused library of compounds for systematic screening and optimization. researchgate.net

Advanced Computational Modeling Applications

Computational chemistry offers powerful tools to accelerate the investigation of this compound before extensive synthetic and biological testing.

Quantum Mechanical Calculations: Density Functional Theory (DFT) can be used to predict the molecule's three-dimensional structure, electronic properties (such as electrostatic potential and frontier molecular orbitals), and spectroscopic signatures (NMR, IR), providing a theoretical benchmark for experimental data.

Molecular Docking: To explore its biological potential, the molecule can be docked into the active sites of various enzymes that are known targets for benzamides or phosphoramidates, such as histone deacetylases, kinases, or viral polymerases. nih.govpnas.org This would help prioritize biological assays and guide synthetic modifications.

Quantitative Structure-Activity Relationship (QSAR): Once an initial set of diversified analogues is synthesized and tested, QSAR models can be developed to correlate specific structural features with biological activity. plos.org This can provide insights into the key molecular descriptors that govern activity and guide the design of more potent compounds. Software-assisted design of experiments (DoE) has already been used to optimize reactions involving phosphoramidates and could be applied here. acs.org

Outlook for Broader Chemical and Biological Applications

The future for this compound and its derivatives appears promising, with potential applications extending beyond traditional medicinal chemistry. The phosphoramidate linkage is a cornerstone of oligonucleotide therapeutics, and while this specific molecule is not a nucleotide mimic, research into its interaction with nucleic acids or polymerases could yield surprising results. amerigoscientific.compnas.orgnih.gov The development of greener and more scalable synthetic methods for phosphoramidates is an ongoing goal in chemical research, and this compound could serve as a model for developing new catalytic processes. researchgate.netnih.gov

Table 1: Potential Future Research Directions for this compound

Research Area Specific Focus Rationale
Biological Screening Antitumor, Antiviral, Antibacterial Assays Benzamides and phosphoramidates are known to possess these activities. nih.govresearchgate.netnih.gov
Enzyme Inhibition (e.g., HDACs, Kinases) Benzamides are known to target enzymes like HDACs. nih.gov
Synthetic Chemistry Benzoyl and Pyrrolidine Moiety Diversification To conduct Structure-Activity Relationship (SAR) studies and optimize properties. nih.govacs.org
Coordination Chemistry Metal Complex Formation Potential for novel catalysts or imaging agents, based on related P,O-ligands. mdpi.com
Computational Modeling Molecular Docking and QSAR Studies To predict biological targets and guide the design of more potent analogues. plos.orgacs.org
Materials Science Evaluation as a Flame Retardant Other phosphoramidates have shown potential in this application. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(Di(pyrrolidin-1-yl)phosphoryl)benzamide, and how can reaction conditions be adjusted to improve yield?

  • Methodological Guidance :

  • Microwave-Assisted Synthesis : Adapt protocols from benzamide derivative syntheses (e.g., microwave heating at 150°C for 20 hours in DMF with potassium carbonate as a base) to reduce reaction time and improve efficiency .
  • Phosphorylation Optimization : Use dialkylamine (e.g., pyrrolidine) as a nucleophile in phosphorylation steps. Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1:1.05 molar ratio of benzamide precursor to phosphorylating agent) .
  • Workup : Extract with ethyl acetate, wash with ammonium chloride to remove unreacted amines, and dry over MgSO₄. Typical yields for analogous compounds range from 72–93% .

Q. Which spectroscopic techniques are most effective for characterizing N-(Di(pyrrolidin-1-yl)phosphoryl)benzamide, and how should data be interpreted?

  • Methodological Guidance :

  • ¹H/¹³C NMR : Identify pyrrolidine protons (δ ~3.3 ppm, multiplet) and benzamide aromatic signals (δ ~7.3–7.6 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in the pyrrolidine rings .
  • ³¹P NMR : Confirm phosphorylation via a singlet at δ ~15–25 ppm .
  • X-ray Crystallography : Resolve molecular geometry and confirm the P=O bond length (typically ~1.48 Å) and dihedral angles between the benzamide and phosphoryl groups .

Q. What purification strategies are recommended for N-(Di(pyrrolidin-1-yl)phosphoryl)benzamide to achieve high purity?

  • Methodological Guidance :

  • Liquid-Liquid Extraction : Use ethyl acetate/water partitioning to remove polar impurities.
  • Column Chromatography : Employ silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) .
  • Recrystallization : Use ethanol or acetonitrile as a solvent for slow cooling to obtain crystalline solids .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity or electronic properties of N-(Di(pyrrolidin-1-yl)phosphoryl)benzamide?

  • Methodological Guidance :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects in DMF or water to assess hydrolytic stability of the phosphoryl group .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes with phosphoryl-binding pockets) using AutoDock Vina .

Q. What strategies resolve discrepancies between spectroscopic data and X-ray crystallography results for N-(Di(pyrrolidin-1-yl)phosphoryl)benzamide?

  • Methodological Guidance :

  • Dynamic Effects in Solution : NMR may show averaged signals due to pyrrolidine ring puckering, whereas X-ray provides static solid-state conformations. Compare torsion angles from both methods .
  • Impurity Analysis : Use HRMS (ESI+) to detect byproducts (e.g., incomplete phosphorylation) that may skew NMR integration .
  • Temperature-Dependent NMR : Acquire spectra at low temperatures (e.g., 173 K) to slow molecular motion and match crystallographic data .

Q. How to design experiments to study the hydrolysis stability of the phosphoryl group in N-(Di(pyrrolidin-1-yl)phosphoryl)benzamide under varying pH conditions?

  • Methodological Guidance :

  • Kinetic Studies : Use HPLC to monitor degradation in buffered solutions (pH 2–12) at 37°C. Calculate half-lives and fit to pseudo-first-order kinetics .
  • Product Identification : Isolate hydrolyzed products (e.g., benzamide and phosphoric acid derivatives) via LC-MS and compare to synthetic standards .
  • pH-Rate Profile : Plot degradation rates vs. pH to identify acid/base-catalyzed mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.